2-Methoxybutanoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

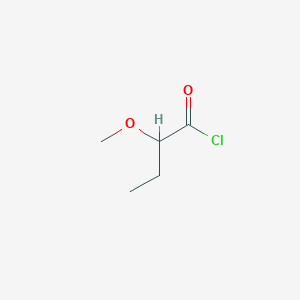

2D Structure

3D Structure

Properties

CAS No. |

61882-33-5 |

|---|---|

Molecular Formula |

C5H9ClO2 |

Molecular Weight |

136.58 g/mol |

IUPAC Name |

2-methoxybutanoyl chloride |

InChI |

InChI=1S/C5H9ClO2/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3 |

InChI Key |

DRPAGHBRGYBOLS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxybutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 2-Methoxybutanoyl chloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines computed data with established principles of organic chemistry to offer a detailed profile for research and development purposes.

Chemical and Physical Properties

This compound, with the CAS number 61882-33-5, is a chiral acyl chloride.[1] Its properties are crucial for its handling, reactivity, and application in synthesis. The following tables summarize its key identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers and Descriptors [1][2]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-methoxybutyryl chloride |

| CAS Number | 61882-33-5 |

| Molecular Formula | C₅H₉ClO₂ |

| Molecular Weight | 136.58 g/mol |

| Canonical SMILES | CCC(C(=O)Cl)OC |

| InChI | InChI=1S/C5H9ClO2/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3 |

| InChIKey | DRPAGHBRGYBOLS-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties [1][2]

| Property | Value |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 136.0291072 Da |

| Monoisotopic Mass | 136.0291072 Da |

| Topological Polar Surface Area | 26.3 Ų |

| Heavy Atom Count | 8 |

| Complexity | 82.5 |

Synthesis of this compound

This compound can be synthesized from its corresponding carboxylic acid, 2-methoxybutanoic acid[3], using standard methods for the preparation of acyl chlorides. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4][5][6]

General Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a general procedure for the synthesis of this compound from 2-methoxybutanoic acid using thionyl chloride.

Materials:

-

2-Methoxybutanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution), add 2-methoxybutanoic acid.

-

Addition of Thionyl Chloride: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the carboxylic acid. The reaction can be performed neat or in an anhydrous solvent like dichloromethane.

-

Reaction: The mixture is stirred and may be gently heated to reflux (the boiling point of thionyl chloride is 79 °C) to drive the reaction to completion. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).[7]

-

Work-up: After the reaction is complete, the excess thionyl chloride and solvent (if used) are removed under reduced pressure using a rotary evaporator. Care should be taken to avoid overly high temperatures to prevent decomposition of the product.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Reactivity and Applications in Drug Development

Acyl chlorides are highly reactive functional groups that serve as versatile intermediates in organic synthesis.[8] Their reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating these reactions.

Key Reactions

This compound is expected to undergo typical reactions of acyl chlorides, including:

-

Esterification: Reaction with alcohols to form esters.

-

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines to form amides.[9]

-

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.

-

Hydrolysis: Reaction with water to revert to the parent carboxylic acid.

Potential in Drug Development

The presence of the chiral center and the reactive acyl chloride functionality makes this compound a potentially valuable building block in the synthesis of complex, biologically active molecules. The methoxy (B1213986) group can influence the molecule's conformation and metabolic stability. Acyl chlorides are frequently used in the pharmaceutical industry to introduce specific acyl groups into a molecule, which can be a key step in the synthesis of active pharmaceutical ingredients (APIs).

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Predicted Features |

| Infrared (IR) | A strong C=O stretching band is expected around 1800 cm⁻¹, which is characteristic of acyl chlorides.[8][10][11] C-O and C-Cl stretching bands would also be present. |

| ¹H NMR | Protons on the carbon adjacent to the carbonyl group are typically deshielded and would appear in the range of 2.0-3.0 ppm.[10] The methoxy group protons would appear as a singlet around 3.3-3.7 ppm. The ethyl group protons would show characteristic splitting patterns. |

| ¹³C NMR | The carbonyl carbon is expected to have a chemical shift in the range of 160-180 ppm.[10] The carbon attached to the methoxy group would also be significantly deshielded. |

| Mass Spectrometry | The mass spectrum would likely show a prominent peak corresponding to the acylium ion (M-Cl)⁺, formed by the loss of the chlorine atom.[12] The molecular ion peak may be weak or absent.[12] |

Safety and Handling

This compound, as an acyl chloride, should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and moisture-sensitive. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. It is incompatible with strong oxidizing agents, alcohols, and strong bases.

Conclusion

This compound is a reactive chemical intermediate with potential applications in organic synthesis, particularly in the development of new pharmaceutical compounds. While specific experimental data is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of acyl chlorides. This guide provides a foundational understanding for researchers interested in utilizing this compound in their synthetic endeavors. Further experimental investigation is warranted to fully characterize its physical and chemical properties.

References

- 1. This compound | C5H9ClO2 | CID 13819398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-methoxybutanoyl chloride | C5H9ClO2 | CID 53775452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxybutanoic acid | C5H10O3 | CID 12693685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Acyl chloride - Wikipedia [en.wikipedia.org]

- 9. savemyexams.com [savemyexams.com]

- 10. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Methoxybutanoyl Chloride: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybutanoyl chloride, a chiral acyl chloride, serves as a reactive intermediate in organic synthesis. Its structure, featuring a methoxy (B1213986) group at the α-position to the carbonyl, offers unique stereoelectronic properties valuable for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. A detailed, generalized experimental protocol for its preparation from 2-methoxybutanoic acid is presented. Furthermore, this document explores its relevance in drug development through the examination of a structurally related compound's role in the synthesis of Tasimelteon, a melatonin (B1676174) receptor agonist. The associated melatonin receptor signaling pathway is detailed to provide context for researchers in medicinal chemistry and pharmacology.

Chemical Structure and Identification

This compound is a carboxylic acid derivative with a chlorine atom replacing the hydroxyl group of 2-methoxybutanoic acid. The presence of a stereocenter at the second carbon (C2) means it can exist as two enantiomers, (R)-2-methoxybutanoyl chloride and (S)-2-methoxybutanoyl chloride, or as a racemic mixture.

-

IUPAC Name: this compound

-

Synonyms: 2-methoxybutyryl chloride

-

CAS Number: 61882-33-5[1]

-

Canonical SMILES: CCC(C(=O)Cl)OC[1]

-

InChI Key: DRPAGHBRGYBOLS-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 136.58 g/mol | PubChem[1][2] |

| XLogP3-AA | 1.6 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1][2] |

| Rotatable Bond Count | 3 | PubChem[1][2] |

| Exact Mass | 136.0291072 Da | PubChem[1][2] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1][2] |

| Heavy Atom Count | 8 | PubChem[1] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | δ (ppm): ~4.0-4.2 (t, 1H, -CH(OCH₃)-), ~3.4 (s, 3H, -OCH₃), ~1.7-1.9 (m, 2H, -CH₂-), ~0.9-1.1 (t, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): ~172-175 (C=O), ~80-85 (-CH(OCH₃)-), ~55-60 (-OCH₃), ~25-30 (-CH₂-), ~10-15 (-CH₃) |

| IR Spectroscopy | ν (cm⁻¹): ~1780-1815 (strong, C=O stretch of acyl chloride), ~2850-3000 (C-H stretch), ~1100-1200 (C-O stretch) |

| Mass Spectrometry | m/z: Molecular ion peak at 136/138 (³⁵Cl/³⁷Cl isotopes). Key fragments may include [M-Cl]⁺ (m/z 101), [M-OCH₃]⁺ (m/z 105/107), [M-C₂H₅]⁺ (m/z 107/109), and [C₂H₅CO]⁺ (m/z 57). |

Synthesis and Reactivity

Acyl chlorides are typically synthesized from their corresponding carboxylic acids. The most common laboratory methods involve the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

General Synthesis Workflow

The conversion of 2-methoxybutanoic acid to this compound is a standard acid chloride formation reaction. The workflow involves the activation of the carboxylic acid, nucleophilic attack by chloride, and elimination of byproducts.

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Generalized)

This protocol describes a general method for the synthesis of this compound from 2-methoxybutanoic acid using thionyl chloride.

Materials:

-

2-methoxybutanoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 - 1.5 eq)

-

Anhydrous dichloromethane (B109758) (DCM) or other inert solvent (optional)

-

N,N-dimethylformamide (DMF) (catalytic amount, e.g., 1 drop)

Procedure:

-

Setup: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with aqueous sodium hydroxide) to neutralize the HCl and SO₂ gases produced. Ensure all glassware is thoroughly dried.

-

Charging the Flask: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 2-methoxybutanoic acid. If using a solvent, add anhydrous DCM.

-

Addition of Reagents: Add a catalytic drop of DMF. Slowly add thionyl chloride to the stirred solution at room temperature. An exothermic reaction with gas evolution will occur.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (typically 40-50 °C if using DCM, or ~75 °C if neat) and maintain for 1-3 hours, or until gas evolution ceases.

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

-

Safety Note: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Application in Drug Development: The Case of Tasimelteon

While direct pharmaceutical applications of this compound are not widely documented, the structurally similar propionyl chloride is used in the final acylation step for the synthesis of Tasimelteon . Tasimelteon (Hetlioz®) is a selective agonist for melatonin receptors MT1 and MT2 and is approved for the treatment of non-24-hour sleep-wake disorder (Non-24) in totally blind individuals.[3][4] The synthesis involves the acylation of an amine intermediate, demonstrating the utility of such acyl chlorides in forming stable amide bonds in active pharmaceutical ingredients (APIs).[5]

Role in Tasimelteon Synthesis

The final step in many reported synthetic routes of Tasimelteon is the formation of a propanamide linkage. This is achieved by reacting the precursor amine, (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanemethanamine, with propionyl chloride. This highlights a key role for small acyl chlorides in late-stage functionalization to produce the final drug molecule.

Caption: Role of an acyl chloride in the final step of Tasimelteon synthesis.

Tasimelteon's Mechanism of Action and Signaling Pathway

Tasimelteon exerts its therapeutic effect by acting as a dual agonist at melatonin receptors MT1 and MT2, with a slightly higher affinity for the MT2 receptor.[6] These receptors are G-protein coupled receptors (GPCRs) primarily located in the suprachiasmatic nucleus (SCN) of the brain, the body's master circadian clock.[7]

The binding of Tasimelteon to MT1 and MT2 receptors mimics the action of endogenous melatonin, which is normally released at night.[8] This activation initiates a signaling cascade that helps to entrain, or synchronize, the internal circadian rhythm with the 24-hour day, which is particularly crucial for individuals who lack light perception to regulate their sleep-wake cycle.[8][9]

The primary signaling pathway for both MT1 and MT2 receptors involves coupling to Gαi proteins.[5]

Key Signaling Events:

-

Gαi Activation: Agonist binding leads to the activation of the inhibitory G-protein, Gαi.

-

Adenylate Cyclase Inhibition: Activated Gαi inhibits the enzyme adenylate cyclase.

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5][10]

-

PKA Activity Reduction: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA).

-

CREB Phosphorylation Inhibition: PKA is a key activator of the transcription factor CREB (cAMP response element-binding protein). Reduced PKA activity leads to less phosphorylation and activation of CREB, altering gene expression related to the circadian clock.[11]

Additionally, these receptors can couple to other pathways, such as the phospholipase C (PLC) pathway via Gαq coupling, leading to changes in intracellular calcium levels and protein kinase C (PKC) activity.[5][10][11] The MT2 receptor is also uniquely associated with the inhibition of the cGMP pathway.[5]

Caption: Simplified signaling pathway for Tasimelteon via MT1/MT2 receptors.

Conclusion

This compound is a valuable chiral building block in organic synthesis. While specific experimental data on its properties remain elusive in the public domain, its synthesis can be reliably achieved through standard chlorination of the corresponding carboxylic acid. Its utility, and that of similar small acyl chlorides, is demonstrated by their role in the synthesis of complex pharmaceutical agents like Tasimelteon. The mechanism of action of Tasimelteon, through the well-characterized melatonin receptor signaling pathway, underscores the importance of such synthetic intermediates in the development of targeted therapeutics for circadian rhythm disorders. Further research into the specific properties and reactions of enantiopure forms of this compound could open new avenues in stereoselective synthesis.

References

- 1. This compound | C5H9ClO2 | CID 13819398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-methoxybutanoyl chloride | C5H9ClO2 | CID 53775452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HETLIOZ (tasimelteon) mechanism of action (MOA) [hetliozpro.com]

- 7. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]

- 8. What is the mechanism of Tasimelteon? [synapse.patsnap.com]

- 9. Tasimelteon | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis and Characterization of 2-Methoxybutanoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxybutanoyl chloride, a reactive acyl chloride that can serve as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. This document details the synthetic methodology, purification strategies, and in-depth characterization of the target compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the conversion of its corresponding carboxylic acid, 2-methoxybutanoic acid, using a chlorinating agent. The two most prevalent and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Synthesis via Thionyl Chloride

The reaction of 2-methoxybutanoic acid with thionyl chloride offers a straightforward and high-yielding route to the desired acyl chloride. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts, which helps to drive the reaction to completion.

Reaction Scheme:

dot graph Synthesis_Thionyl_Chloride { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];

"2-Methoxybutanoic_Acid" [label="2-Methoxybutanoic Acid"]; "Thionyl_Chloride" [label="Thionyl Chloride (SOCl₂)"]; "Reaction" [label="Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "2-Methoxybutanoyl_Chloride" [label="this compound", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Byproducts" [label="SO₂ + HCl (g)"];

"2-Methoxybutanoic_Acid" -> "Reaction"; "Thionyl_Chloride" -> "Reaction"; "Reaction" -> "2-Methoxybutanoyl_Chloride"; "Reaction" -> "Byproducts" [style=dashed]; } caption: "Synthesis of this compound via Thionyl Chloride"

Synthesis via Oxalyl Chloride

Oxalyl chloride is another effective reagent for the conversion of carboxylic acids to acyl chlorides. This method is often preferred for smaller-scale reactions or when milder conditions are required, as the byproducts (CO, CO₂, and HCl) are all gaseous. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

Reaction Scheme:

dot graph Synthesis_Oxalyl_Chloride { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];

"2-Methoxybutanoic_Acid" [label="2-Methoxybutanoic Acid"]; "Oxalyl_Chloride" [label="Oxalyl Chloride ((COCl)₂)"]; "DMF" [label="DMF (catalyst)"]; "Reaction" [label="Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "2-Methoxybutanoyl_Chloride" [label="this compound", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Byproducts" [label="CO + CO₂ + HCl (g)"];

"2-Methoxybutanoic_Acid" -> "Reaction"; "Oxalyl_Chloride" -> "Reaction"; "DMF" -> "Reaction" [style=dotted]; "Reaction" -> "2-Methoxybutanoyl_Chloride"; "Reaction" -> "Byproducts" [style=dashed]; } caption: "Synthesis of this compound via Oxalyl Chloride"

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol for Synthesis using Thionyl Chloride

Materials:

-

2-Methoxybutanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxybutanoic acid (1.0 eq) in anhydrous dichloromethane.

-

Slowly add thionyl chloride (1.2-1.5 eq) to the solution at room temperature with stirring. A gas outlet should be connected to a trap to neutralize the evolving HCl and SO₂ gases.

-

After the initial vigorous reaction subsides, heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by distillation under reduced pressure to yield the pure product.

Protocol for Synthesis using Oxalyl Chloride

Materials:

-

2-Methoxybutanoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Rotary evaporator

Procedure:

-

To a solution of 2-methoxybutanoic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution. Gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

The solvent and volatile byproducts are then removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification by fractional distillation under reduced pressure is recommended to obtain the pure product.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected quantitative data from various analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₅H₉ClO₂ |

| Molecular Weight | 136.58 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| IUPAC Name | This compound[1] |

| CAS Number | 61882-33-5[1] |

Spectroscopic Data

The following tables provide predicted spectroscopic data for this compound based on the analysis of similar compounds. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.80 | dd | 1H | -CH(OCH₃)- |

| ~3.45 | s | 3H | -OCH₃ |

| ~1.80 - 1.95 | m | 1H | -CH₂- (diastereotopic) |

| ~1.65 - 1.75 | m | 1H | -CH₂- (diastereotopic) |

| ~0.95 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | C=O (Acyl chloride) |

| ~85.0 | -CH(OCH₃)- |

| ~58.0 | -OCH₃ |

| ~25.0 | -CH₂- |

| ~10.0 | -CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2970-2850 | C-H stretch (aliphatic) |

| ~1810 (strong) | C=O stretch (Acyl chloride) |

| ~1100 | C-O stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 136/138 | Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 101 | [M - Cl]⁺ |

| 73 | [M - Cl - CO]⁺ |

Workflow and Logical Relationships

The overall process from starting material to purified product and its subsequent characterization follows a logical workflow.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers should always adhere to proper laboratory safety practices when handling reactive reagents such as thionyl chloride and oxalyl chloride.

References

An In-depth Technical Guide to 2-Methoxybutyryl Chloride

CAS Number: 61882-33-5

This technical guide provides comprehensive information on the chemical properties, safety data, and handling procedures for 2-methoxybutyryl chloride. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

2-Methoxybutyryl chloride is a specialty chemical, likely used as a building block in organic synthesis. While specific experimental data is limited in publicly available literature, its properties can be inferred from its structure and data on analogous compounds.

Molecular Formula: C₅H₉ClO₂ Molecular Weight: 136.58 g/mol

Safety and Hazard Information

Hazard Classification

Based on analogous compounds, 2-methoxybutyryl chloride is anticipated to be classified as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 or 3 | Highly flammable liquid and vapor or Flammable liquid and vapor. |

| Skin Corrosion/Irritation | Category 1B or 2 | Causes severe skin burns and eye damage or Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 1 or 2A | Causes serious eye damage or Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |

| Acute Toxicity (Oral) | Category 4 (Anticipated) | Harmful if swallowed. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Immediately call a POISON CENTER or doctor/physician.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1] |

Handling and Storage

| Aspect | Recommendation |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[2][3] Wear personal protective equipment (gloves, goggles, lab coat).[2][3] Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[2] Take precautionary measures against static discharge.[3] Do not breathe dust/fume/gas/mist/vapors/spray.[1][4] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[1] Keep cool.[1] Store locked up.[1] Keep away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and moisture.[2][4] |

Experimental Protocols

While a specific, peer-reviewed protocol for the synthesis of 2-methoxybutyryl chloride is not available in the searched literature, a general and widely accepted method for the preparation of acyl chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂).[5][6][7]

General Synthesis of 2-Methoxybutyryl Chloride from 2-Methoxybutyric Acid

Objective: To synthesize 2-methoxybutyryl chloride by the chlorination of 2-methoxybutyric acid using thionyl chloride.

Materials:

-

2-methoxybutyric acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene, optional)

-

Dry glassware (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation: Assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere. The outlet of the condenser should be connected to a gas trap to neutralize the HCl and SO₂ byproducts.

-

Reactant Addition: Charge the flask with 2-methoxybutyric acid. If using a solvent, add it to the flask.

-

Thionyl Chloride Addition: Slowly add an excess of thionyl chloride (typically 1.2 to 2.0 equivalents) to the stirred solution of the carboxylic acid. The addition is often done at room temperature or in an ice bath to control the initial exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is typically heated to reflux and stirred for several hours until the evolution of gas (HCl and SO₂) ceases.[5] The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure.

-

Purification: The resulting crude 2-methoxybutyryl chloride can be purified by fractional distillation under reduced pressure to yield the final product.

Note: This is a generalized procedure and may require optimization for specific scales and desired purity. All operations should be conducted in a well-ventilated fume hood.

Visualizations

Synthesis Pathway

Caption: General synthesis pathway of 2-methoxybutyryl chloride.

Laboratory Safety Workflow

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Synthetic Versatility of 2-Methoxybutanoyl Chloride: A Technical Guide for Chemical Innovation

For Immediate Release

Shanghai, China – December 21, 2025 – In the landscape of modern drug discovery and organic synthesis, the strategic use of tailored building blocks is paramount. 2-Methoxybutanoyl chloride, a bifunctional reagent, presents itself as a valuable acylating agent for the introduction of the 2-methoxybutanoyl moiety into a diverse range of molecular architectures. This technical guide offers an in-depth exploration of the reactivity of this compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its chemical behavior, supported by detailed experimental protocols and predictive data.

Core Reactivity Profile

This compound is characterized by a highly electrophilic carbonyl carbon, a consequence of the inductive electron-withdrawing effects of both the chlorine and oxygen atoms. This inherent reactivity makes it an excellent substrate for nucleophilic acyl substitution reactions. The presence of a methoxy (B1213986) group at the α-position can influence the steric and electronic environment of the reaction center, potentially modulating reactivity and selectivity.

The principal reaction pathway involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the chloride leaving group and the formation of a new acyl derivative.

Physicochemical and Spectroscopic Data

A summary of the computed physicochemical and spectroscopic data for this compound is presented below, providing a baseline for its characterization.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO₂ | PubChem[1] |

| Molecular Weight | 136.58 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 61882-33-5 | PubChem[1] |

| Canonical SMILES | CCC(C(=O)Cl)OC | PubChem[1] |

| InChI Key | DRPAGHBRGYBOLS-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 1.6 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Computed Rotatable Bond Count | 3 | PubChem[1] |

Key Synthetic Transformations and Experimental Protocols

The utility of this compound is best demonstrated through its reactions with various nucleophiles. The following sections detail the expected reactivity and provide generalized experimental protocols.

N-Acylation of Amines: Synthesis of Amides

The reaction of this compound with primary or secondary amines is anticipated to proceed readily to form the corresponding N-substituted 2-methoxybutanamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: General Procedure for N-Acylation

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base, such as triethylamine (B128534) (1.1-1.5 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane (B109758), tetrahydrofuran, or acetonitrile).

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add this compound (1.0-1.2 equivalents) dropwise via a syringe.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

O-Acylation of Alcohols: Synthesis of Esters

This compound is expected to react with primary and secondary alcohols to yield the corresponding 2-methoxybutanoate esters. The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, which also acts as a catalyst.

Experimental Protocol: General Procedure for O-Acylation

-

Reaction Setup: To a stirred solution of the alcohol (1.0 equivalent) and a base (e.g., pyridine or triethylamine, 1.1-2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add this compound (1.0-1.2 equivalents) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC.

-

Work-up and Isolation: Dilute the reaction mixture with the organic solvent and wash sequentially with water, dilute acid (e.g., 1M HCl) to remove the base, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude ester can be purified by distillation or column chromatography.

Friedel-Crafts Acylation: Synthesis of Aryl Ketones

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can be used to acylate electron-rich aromatic compounds, leading to the formation of aryl ketones. The regioselectivity of the reaction will be dictated by the directing effects of the substituents on the aromatic ring.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

-

Catalyst Suspension: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet, and an addition funnel, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in an anhydrous inert solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0 °C.

-

Addition of Reagents: Dissolve the aromatic substrate (1.0 equivalent) and this compound (1.0-1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred suspension of aluminum chloride, maintaining the temperature at 0 °C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to drive the reaction to completion. Monitor the reaction's progress by TLC.

-

Work-up and Isolation: Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude aryl ketone can then be purified by column chromatography or recrystallization.

Visualizing the Reactivity

To further elucidate the chemical transformations discussed, the following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a generalized experimental workflow.

This technical guide serves as a comprehensive resource for understanding and utilizing the reactivity of this compound. While the provided protocols are generalized, they offer a solid starting point for the development of specific synthetic methodologies. Researchers are encouraged to optimize reaction conditions based on the specific substrates and desired outcomes.

References

Applications of 2-Methoxybutanoyl Chloride in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybutanoyl chloride is a reactive acyl chloride that holds potential as a versatile building block in organic synthesis. Its structure, featuring a chiral center at the α-position to the carbonyl group, makes it an interesting candidate for the introduction of a 2-methoxybutanoyl moiety into a range of molecules, particularly in the fields of pharmaceutical and agrochemical development. This technical guide provides an in-depth overview of the core applications of this compound, detailing its synthesis, reactivity, and potential uses in the construction of complex organic molecules. While specific documented applications of this compound are limited in publicly available literature, this guide extrapolates its utility based on the well-established chemistry of acyl chlorides and analogous structures.

Introduction

This compound, with the chemical formula C₅H₉ClO₂, is a derivative of 2-methoxybutanoic acid. The presence of the highly reactive acyl chloride functional group allows for efficient acyl substitution reactions with a variety of nucleophiles. Furthermore, the stereogenic center at the C2 position suggests its potential use in asymmetric synthesis, where the introduction of a specific stereoisomer is crucial for biological activity.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₅H₉ClO₂ |

| Molecular Weight | 136.58 g/mol [1] |

| CAS Number | 61882-33-5[1] |

| IUPAC Name | This compound[1] |

| SMILES | CCC(C(=O)Cl)OC[1] |

Core Reactivity and Synthetic Applications

The primary utility of this compound in organic synthesis stems from its high electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is the basis for the formation of a variety of functional groups.

Synthesis of Esters

This compound readily reacts with primary, secondary, and tertiary alcohols, as well as phenols, to form the corresponding 2-methoxybutanoate esters. These reactions typically proceed under mild conditions and often in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the HCl byproduct.

General Reaction Scheme:

Caption: General scheme for the esterification of alcohols with this compound.

Hypothetical Experimental Protocol: Synthesis of Ethyl 2-methoxybutanoate

-

To a solution of ethanol (B145695) (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield ethyl 2-methoxybutanoate.

| Substrate | Product | Base | Solvent | Typical Yield (%) |

| Ethanol | Ethyl 2-methoxybutanoate | Pyridine | DCM | 85-95 |

| Isopropanol | Isopropyl 2-methoxybutanoate | Triethylamine | THF | 80-90 |

| Phenol | Phenyl 2-methoxybutanoate | Triethylamine | DCM | 75-85 |

Note: The data in this table is hypothetical and based on typical yields for acylation reactions with similar acyl chlorides.

Synthesis of Amides

The reaction of this compound with primary and secondary amines provides a direct route to N-substituted 2-methoxybutanamides. These reactions are generally rapid and high-yielding. An excess of the amine or the addition of a non-nucleophilic base is required to neutralize the HCl formed.

General Reaction Scheme:

Caption: General scheme for the amidation of amines with this compound.

Hypothetical Experimental Protocol: Synthesis of N-benzyl-2-methoxybutanamide

-

In a round-bottom flask, dissolve benzylamine (B48309) (2.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to 0 °C.

-

Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC until the starting acyl chloride is consumed.

-

Filter the reaction mixture to remove the amine hydrochloride salt and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-benzyl-2-methoxybutanamide.

| Amine | Product | Base | Solvent | Typical Yield (%) |

| Aniline | N-phenyl-2-methoxybutanamide | Pyridine | DCM | 80-90 |

| Diethylamine | N,N-diethyl-2-methoxybutanamide | Triethylamine | THF | 85-95 |

| Morpholine | 4-(2-methoxybutanoyl)morpholine | Triethylamine | DCM | 90-98 |

Note: The data in this table is hypothetical and based on typical yields for acylation reactions with similar acyl chlorides.

Friedel-Crafts Acylation

While less common for aliphatic acyl chlorides compared to their aromatic counterparts, this compound can potentially undergo Friedel-Crafts acylation with electron-rich aromatic compounds in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This would lead to the formation of aryl alkyl ketones.

Illustrative Reaction Pathway:

Caption: Postulated pathway for the Friedel-Crafts acylation using this compound.

Applications in Asymmetric Synthesis

The chiral nature of this compound makes it a potentially valuable reagent in asymmetric synthesis. The use of enantiomerically pure (R)- or (S)-2-methoxybutanoyl chloride allows for the introduction of a defined stereocenter into a target molecule. This is particularly relevant in the synthesis of pharmaceuticals and natural products, where biological activity is often highly dependent on stereochemistry.

Potential Applications:

-

Chiral Building Block: Enantiopure this compound can be used to introduce a chiral fragment into a larger molecule.

-

Chiral Auxiliary: The 2-methoxybutanoyl group could potentially serve as a chiral auxiliary to control the stereochemistry of subsequent reactions at a different part of the molecule.

-

Kinetic Resolution: It could be employed in the kinetic resolution of racemic alcohols or amines, where one enantiomer reacts faster with the chiral acyl chloride, allowing for the separation of the enantiomers.

Workflow for Enantioselective Synthesis:

Caption: Conceptual workflow for the use of chiral this compound in asymmetric synthesis.

Conclusion

This compound is a promising, albeit under-documented, reagent for organic synthesis. Its reactivity as an acyl chloride allows for the straightforward synthesis of esters and amides. Furthermore, its inherent chirality suggests significant potential in the field of asymmetric synthesis for the preparation of enantiomerically pure compounds. While detailed experimental protocols and specific applications in the synthesis of complex molecules are not widely reported, the fundamental principles of organic chemistry strongly support its utility as a versatile building block. Further research into the applications of this reagent is warranted to fully explore its potential in drug discovery and materials science.

References

Chiral Derivatizing Agents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

In the realm of pharmaceutical development, natural product synthesis, and stereoselective chemistry, the precise determination of enantiomeric purity and absolute configuration is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate strict control over the stereochemical identity of chiral drug substances. Chiral Derivatizing Agents (CDAs) are indispensable tools in stereochemical analysis, enabling the differentiation and quantification of enantiomers through the formation of diastereomers.[1][2][3] This guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of chiral derivatizing agents.

Chiral derivatizing agents are enantiomerically pure compounds that covalently react with a chiral analyte to generate a mixture of diastereomers.[2][4] Unlike enantiomers, which possess identical physical and chemical properties in an achiral environment, diastereomers have distinct properties, allowing for their separation and quantification by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography (HPLC, GC).[2][4] The use of CDAs effectively transforms the challenge of separating enantiomers into the more straightforward task of separating diastereomers.

Core Principles of Chiral Derivatization

The fundamental principle behind the application of CDAs lies in the conversion of a pair of enantiomers into a pair of diastereomers with distinguishable physical and chemical properties. This is achieved by reacting the enantiomeric mixture with a single, pure enantiomer of the chiral derivatizing agent. The resulting diastereomers can then be analyzed to determine the enantiomeric excess (ee) and, in many cases, the absolute configuration of the original analyte.

Key Considerations for Selecting a Chiral Derivatizing Agent

The selection of an appropriate CDA is critical for a successful analysis. An ideal CDA should possess the following characteristics:

-

Enantiomeric Purity: The CDA must be of high enantiomeric purity (ideally >99.5%) to ensure accurate quantification of the analyte's enantiomers.

-

Reactivity: The derivatization reaction should proceed to completion under mild conditions to prevent degradation of the analyte or the CDA.

-

Stereochemical Stability: Neither the analyte nor the CDA should undergo racemization or epimerization during the derivatization reaction.

-

Signal Separation: The resulting diastereomers should exhibit significant differences in their spectroscopic signals (e.g., chemical shifts in NMR) or chromatographic retention times to allow for baseline resolution and accurate integration.

-

Stability of Diastereomers: The formed diastereomers must be stable under the analytical conditions.

Applications of Chiral Derivatizing Agents

Chiral derivatizing agents are widely employed for two primary purposes:

-

Determination of Enantiomeric Excess (ee%): By integrating the signals of the two diastereomers in an NMR spectrum or the peak areas in a chromatogram, the ratio of the two enantiomers in the original sample can be accurately determined.

-

Assignment of Absolute Configuration: For certain CDAs, most notably Mosher's acid, empirical models have been developed that correlate the differences in chemical shifts of the diastereomers to the absolute configuration of the chiral center in the analyte.

Chiral Derivatizing Agents for Different Functional Groups

A variety of CDAs have been developed to target specific functional groups. The following sections provide an overview of common CDAs for alcohols, amines, and carboxylic acids, along with quantitative data and experimental protocols.

Chiral Derivatizing Agents for Alcohols

Chiral alcohols are prevalent in many natural products and pharmaceutical compounds. Their stereochemical analysis is frequently accomplished using chiral carboxylic acids, isocyanates, or other reactive CDAs.

Table 1: Quantitative Data for Chiral Derivatization of Alcohols

| Chiral Derivatizing Agent | Analyte | Method | Key Quantitative Data | Reference(s) |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid) | (+)-2-Butanol | ¹H NMR | Δδ (δS - δR) values for various protons | [5] |

| (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | (±)-4-Octanol | HPLC | Separation factor (α) = 1.25, Resolution (Rs) = 1.03 | [6] |

| (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate | Chiral Alcohols | ¹H NMR | Comparison of Δδ values with MTPA |

This protocol describes the in-situ derivatization of a chiral alcohol with Mosher's acid chloride in an NMR tube for the determination of enantiomeric excess and absolute configuration.

Materials:

-

Chiral alcohol (approx. 2-5 mg)

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

-

Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

-

Anhydrous pyridine (B92270) or DMAP (4-dimethylaminopyridine)

-

NMR tubes and standard laboratory glassware

Procedure:

-

In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of the anhydrous deuterated solvent.

-

Add a small amount of anhydrous pyridine or a catalytic amount of DMAP.

-

Add a slight molar excess (approximately 1.1-1.2 equivalents) of (R)-Mosher's acid chloride to the NMR tube.

-

Cap the NMR tube and gently agitate to ensure thorough mixing.

-

Allow the reaction to proceed at room temperature. The reaction progress can be monitored by ¹H NMR or TLC. Reaction times typically range from 1 to 4 hours.

-

Once the reaction is complete, acquire the ¹H NMR and/or ¹⁹F NMR spectrum of the resulting (R)-MTPA ester.

-

In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride to form the (S)-MTPA ester.

-

Acquire the NMR spectrum of the (S)-MTPA ester under identical conditions.

-

For enantiomeric excess determination, integrate the well-resolved signals corresponding to each diastereomer in the spectrum of the derivative prepared from a single enantiomer of Mosher's acid.

-

For absolute configuration determination, assign the relevant proton signals in both the (R)- and (S)-MTPA ester spectra and calculate the chemical shift differences (Δδ = δS - δR).

Chiral Derivatizing Agents for Amines

Chiral amines are fundamental building blocks in many pharmaceuticals and agrochemicals. Their stereochemical analysis is crucial for ensuring efficacy and safety.

Table 2: Quantitative Data for Chiral Derivatization of Amines

| Chiral Derivatizing Agent | Analyte | Method | Key Quantitative Data | Reference(s) |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) | Amino Acids | HPLC | Baseline separation of diastereomers | [7][8] |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid) | Chiral Amines | ¹H NMR | Δδ values for absolute configuration determination | [5] |

| o-Phthalaldehyde (OPA) / N-acetyl-L-cysteine (NAC) | Primary Amines | HPLC-Fluorescence | Enhanced detection sensitivity | [9] |

This protocol outlines the derivatization of a primary amine with Marfey's reagent for subsequent analysis by reverse-phase HPLC.[10]

Materials:

-

Amine sample (containing approximately 10-50 nmol of the amine)

-

1 M Sodium bicarbonate solution

-

1% (w/v) Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone (B3395972)

-

2 M Hydrochloric acid

-

HPLC grade solvents (e.g., acetonitrile, water, triethylammonium (B8662869) phosphate (B84403) buffer)

Procedure:

-

Dissolve the primary amine sample in 100 µL of 1 M sodium bicarbonate solution in a small vial.

-

Add 200 µL of 1% (w/v) Marfey's Reagent in acetone to the vial.

-

Vortex the mixture and incubate at 40-50°C for 1-2 hours in the dark.

-

After incubation, cool the reaction mixture to room temperature.

-

Quench the reaction by adding 50 µL of 2 M hydrochloric acid.

-

Evaporate the acetone under a stream of nitrogen.

-

Dilute the remaining aqueous solution with the HPLC mobile phase to a suitable concentration for injection.

-

Analyze the resulting diastereomeric derivatives by reverse-phase HPLC with UV detection at 340 nm.

Chiral Derivatizing Agents for Carboxylic Acids

The enantioselective analysis of chiral carboxylic acids is of great importance in drug metabolism studies and the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: Quantitative Data for Chiral Derivatization of Carboxylic Acids

| Chiral Derivatizing Agent | Analyte | Method | Key Quantitative Data | Reference(s) |

| (S)-(-)-1-(1-Naphthyl)ethylamine | 2-Arylpropionic acids | HPLC | Baseline separation of diastereomeric amides | |

| Aminoindanol-based CDAs | α-Chiral carboxylic acids | ¹H NMR | Large chemical shift differences | [11] |

| N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) | NSAIDs | HPLC | Resolution (Rs) values of 1.54–2.23 | [12] |

This protocol describes a general procedure for the derivatization of a chiral carboxylic acid with a chiral amine using a coupling agent.

Materials:

-

Chiral carboxylic acid (approx. 1 mg)

-

Chiral amine (e.g., (S)-(-)-1-(1-Naphthyl)ethylamine) (1.1 equivalents)

-

Coupling agent (e.g., DCC, EDC) (1.2 equivalents)

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Standard laboratory glassware

Procedure:

-

Dissolve the chiral carboxylic acid in the anhydrous aprotic solvent in a clean, dry vial.

-

Add the chiral amine to the solution.

-

Add the coupling agent to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

If using DCC, a urea (B33335) byproduct will precipitate. Filter the reaction mixture to remove the precipitate.

-

Wash the filtrate with dilute acid (e.g., 1 M HCl) and then with a saturated sodium bicarbonate solution to remove any unreacted starting materials.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting diastereomeric amides can be purified by column chromatography if necessary, and then analyzed by HPLC on a normal or reverse-phase column.

Conclusion

Chiral derivatizing agents are powerful and versatile tools for the stereochemical analysis of chiral molecules. The conversion of enantiomers into diastereomers enables their separation and quantification using widely available analytical techniques. The selection of the appropriate CDA and the optimization of the derivatization and analytical conditions are crucial for obtaining accurate and reliable results. This guide has provided a comprehensive overview of the principles, applications, and experimental methodologies for the use of CDAs in the analysis of chiral alcohols, amines, and carboxylic acids, which will be of significant value to researchers, scientists, and drug development professionals. The continued development of new and more efficient CDAs will further enhance our ability to characterize and control the stereochemistry of chiral compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 3. purechemistry.org [purechemistry.org]

- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Determining Enantiomeric Purity with 2-Methoxybutanoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 2-methoxybutanoyl chloride as a chiral derivatizing agent for the determination of enantiomeric purity. While specific literature on this compound is emerging, this document provides a comprehensive framework based on the well-established principles of chiral derivatization and draws upon methodologies developed for structurally similar and widely used reagents. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this compound in their analytical workflows.

Introduction to Chiral Derivatization

In the pharmaceutical and chemical industries, the stereochemistry of a molecule is of paramount importance, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. The accurate determination of enantiomeric purity is therefore a critical aspect of quality control and regulatory compliance.

Chiral derivatization is a powerful analytical technique used to determine the enantiomeric composition of a chiral analyte.[1] The core principle involves the reaction of a mixture of enantiomers with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers.[1][2] Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers possess distinct properties, allowing for their separation and quantification by standard chromatographic and spectroscopic methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

This compound is a promising chiral derivatizing agent. Its structural features, including a chiral center at the α-position to the carbonyl group, make it suitable for the derivatization of chiral alcohols and amines.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 2-methoxybutanoic acid.

Synthesis of 2-Methoxybutanoic Acid

Racemic 2-methoxybutanoic acid can be synthesized through various organic chemistry routes. One common approach involves the nucleophilic substitution of a 2-halobutanoic acid derivative with a methoxide (B1231860) source. The reactivity of 2-methoxybutanoic acid is primarily dictated by its carboxylic acid and methoxy (B1213986) functional groups, allowing for standard reactions like esterification and amidation.[3] For applications requiring enantiomerically pure this compound, an enantioselective synthesis or resolution of 2-methoxybutanoic acid is necessary. Asymmetric hydrogenation of a suitable precursor, such as (E)-2-methoxybut-2-enoic acid, using a chiral catalyst like a Ruthenium-BINAP complex, is a potential strategy for obtaining the desired enantiomer.[4]

Conversion to this compound

The conversion of 2-methoxybutanoic acid to its corresponding acyl chloride is a standard transformation in organic synthesis. The most common method involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent.[5][6] Oxalyl chloride is another effective reagent for this conversion.

General Protocol for the Synthesis of this compound:

-

To a solution of 2-methoxybutanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or toluene), add thionyl chloride (typically 1.5-2.0 equivalents).

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas (HCl and SO₂) ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be purified by distillation.

Derivatization of Chiral Analytes

This compound readily reacts with nucleophilic functional groups such as hydroxyl (-OH) and amino (-NH₂) groups to form stable diastereomeric esters and amides, respectively.[7][8]

General Protocol for Derivatization of Chiral Alcohols

This protocol is based on established methods for similar chiral derivatizing agents like Mosher's acid chloride.[9]

-

In a clean, dry vial, dissolve the chiral alcohol (1 equivalent) in an anhydrous, non-protic solvent (e.g., dichloromethane, chloroform, or pyridine).

-

Add a base, such as pyridine (B92270) or triethylamine (B128534) (1.5-2.0 equivalents), to scavenge the HCl byproduct.

-

Cool the solution in an ice bath and add enantiomerically pure this compound (1.1-1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a small amount of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the diastereomeric esters with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude mixture of diastereomers can then be analyzed directly by HPLC or NMR, or purified by column chromatography if necessary.

General Protocol for Derivatization of Chiral Amines

The reaction with amines is typically rapid and exothermic.[7][10]

-

Dissolve the chiral amine (1 equivalent) in a dry, aprotic solvent such as dichloromethane or chloroform.

-

Add a non-nucleophilic base like triethylamine or pyridine (1.5-2.0 equivalents).

-

Cool the mixture in an ice bath and slowly add a solution of enantiomerically pure this compound (1.1 equivalents) in the same solvent.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC.

-

Work-up the reaction as described for the alcohol derivatization to isolate the diastereomeric amides.

Analysis of Diastereomers

The resulting mixture of diastereomers can be analyzed by HPLC or NMR to determine the enantiomeric ratio of the original analyte.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation and quantification of diastereomers. Normal-phase chromatography on a silica (B1680970) gel column is often effective for separating diastereomeric esters and amides.[11][12][13]

Table 1: Representative HPLC Separation of Diastereomers using Analogous Chiral Derivatizing Agents

| Chiral Derivatizing Agent | Analyte | Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) |

| (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | (±)-4-Octanol | Silica Gel | n-Hexane/Ethyl Acetate (B1210297) | 1.25 | 1.03 |

| Camphorsultam Dichlorophthalic Acid (CSDP acid) | (±)-cis-Alcohol | Silica Gel | Not specified | 1.18 | 1.06 |

Data is illustrative and sourced from studies on analogous chiral derivatizing agents. Specific conditions for this compound derivatives would require method development.

General HPLC Method Development:

-

Column: A standard silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and a more polar modifier such as ethyl acetate or isopropanol. The ratio can be adjusted to optimize the separation.

-

Detection: UV detection is typically used, with the wavelength selected based on the chromophore of the derivatized analyte.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly ¹H NMR, is a valuable tool for determining the enantiomeric purity of a sample after derivatization. The diastereomers will exhibit different chemical shifts for the protons near the stereogenic centers.

Key Principles of NMR Analysis:

-

Chemical Shift Non-equivalence: In the ¹H NMR spectrum of the diastereomeric mixture, corresponding protons in the two diastereomers are in different chemical environments and will therefore resonate at slightly different frequencies.

-

Integration: The ratio of the integrals of a pair of well-resolved signals corresponding to the two diastereomers directly reflects the enantiomeric ratio of the original analyte.

Table 2: Expected ¹H NMR Chemical Shift Differences for Protons in Diastereomers (Based on Mosher's Acid Esters/Amides)

| Proton Environment | Expected Chemical Shift Difference (Δδ = δ_S - δ_R) |

| Protons on the same side of the MTPA plane as the phenyl group | Positive Δδ (downfield shift for S-ester) |

| Protons on the opposite side of the MTPA plane from the phenyl group | Negative Δδ (upfield shift for S-ester) |

This is a generalized model based on Mosher's acid analysis and serves as a predictive tool for interpreting the NMR spectra of this compound derivatives.[9]

General NMR Analysis Protocol:

-

Prepare a solution of the diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a high-resolution ¹H NMR spectrum.

-

Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomers.

-

Carefully integrate these signals.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.

Conclusion

This compound presents itself as a valuable addition to the toolkit of chiral derivatizing agents. Its straightforward synthesis and reactivity with common functional groups make it an accessible reagent for researchers in various fields. By converting enantiomeric mixtures into diastereomers, this compound enables the use of standard analytical techniques like HPLC and NMR for the accurate determination of enantiomeric purity. The methodologies and principles outlined in this guide, though based on well-studied analogs, provide a robust starting point for the development of specific and validated analytical methods using this promising chiral derivatizing agent. As with any analytical method, careful optimization and validation are crucial to ensure accurate and reliable results in the critical task of assessing enantiomeric purity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. 2-Methoxybutanoic acid (56674-69-2) for sale [vulcanchem.com]

- 4. 2-Methoxybutanoic acid | 56674-69-2 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies of 2-Methoxybutanoyl Chloride: A Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary studies involving 2-methoxybutanoyl chloride, a potentially valuable building block in organic synthesis and drug discovery. Due to its reactive acyl chloride moiety and the presence of a stereocenter, this compound and its derivatives are of interest to researchers and scientists in the field of medicinal chemistry. This document outlines its synthesis, key reactions, and expected analytical data, offering a foundational resource for its application in the development of novel therapeutics.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor, characteristic of acyl chlorides.[1] It is highly reactive towards nucleophiles and is expected to be soluble in common organic solvents while reacting with protic solvents like water and alcohols.[1][2]

| Property | Value (Computed) |

| Molecular Formula | C₅H₉ClO₂ |

| Molecular Weight | 136.58 g/mol [3][4] |

| IUPAC Name | This compound[3] |

| Canonical SMILES | CCC(C(=O)Cl)OC[3] |

| InChIKey | DRPAGHBRGYBOLS-UHFFFAOYSA-N[3] |

| CAS Number | 61882-33-5[3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-methoxybutanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), a common method for preparing acyl chlorides from carboxylic acids.[5]

Objective: To synthesize this compound from 2-methoxybutanoic acid.

Materials:

-

2-methoxybutanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2-methoxybutanoic acid (1.0 eq) in anhydrous dichloromethane.

-

Slowly add thionyl chloride (1.2 eq) to the solution at room temperature with stirring.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux (approx. 40 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.[6]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.[6]

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.[6][7][8]

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.90 | t | 1H | -CH(OCH₃)- |

| ~3.45 | s | 3H | -OCH₃ |

| ~1.80 | m | 2H | -CH₂CH₃ |

| ~1.00 | t | 3H | -CH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (Acyl chloride) |

| ~85 | -CH(OCH₃)- |

| ~58 | -OCH₃ |

| ~25 | -CH₂CH₃ |

| ~9 | -CH₂CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2970-2850 | C-H stretch (alkyl) |

| ~1800 (strong) | C=O stretch (Acyl chloride) |

| ~1100 | C-O stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 136/138 | Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 101 | [M - Cl]⁺ |

| 73 | [M - Cl - CO]⁺ |

Key Reactions and Experimental Protocols

Acyl chlorides are highly reactive intermediates that readily undergo nucleophilic acyl substitution with a variety of nucleophiles.[1][2] Key reactions for drug development include the formation of amides and esters.

This compound is expected to react vigorously with primary and secondary amines to form the corresponding N-substituted amides.[9][10] This reaction is crucial for introducing the 2-methoxybutanoyl moiety into molecules containing amine functional groups.

Experimental Protocol: Acylation of a Primary Amine

Objective: To synthesize an N-alkyl-2-methoxybutanamide.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

-